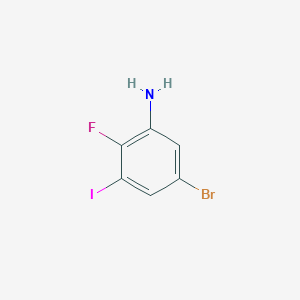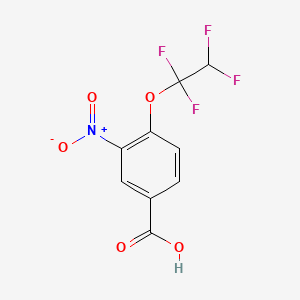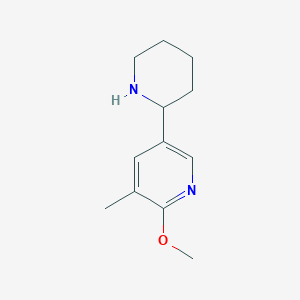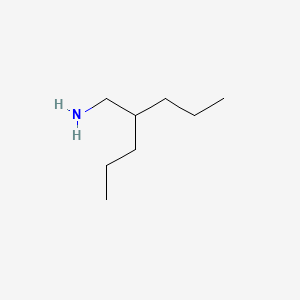
4-(Aminomethyl)heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)heptane is an organic compound with the molecular formula C8H19N It is a derivative of heptane, where an aminomethyl group is attached to the fourth carbon atom of the heptane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)heptane can be achieved through several methods. One common approach involves the reaction of heptanal with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of nitriles or imines. This method is preferred due to its efficiency and scalability. The reaction is carried out under high pressure and temperature conditions, using catalysts such as Raney nickel or palladium on carbon.
化学反応の分析
Types of Reactions: 4-(Aminomethyl)heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Nitriles, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
科学的研究の応用
4-(Aminomethyl)heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of 4-(Aminomethyl)heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
4-Aminoheptane: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)benzyl alcohol: Contains a benzyl group instead of a heptane chain.
4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of a heptane chain.
Uniqueness: 4-(Aminomethyl)heptane is unique due to its specific structure, which combines the properties of both an aliphatic amine and a heptane chain. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
分子式 |
C8H19N |
|---|---|
分子量 |
129.24 g/mol |
IUPAC名 |
2-propylpentan-1-amine |
InChI |
InChI=1S/C8H19N/c1-3-5-8(7-9)6-4-2/h8H,3-7,9H2,1-2H3 |
InChIキー |
MZYRSJXJDRNBAE-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


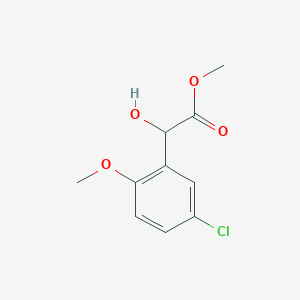
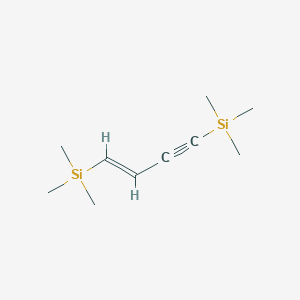
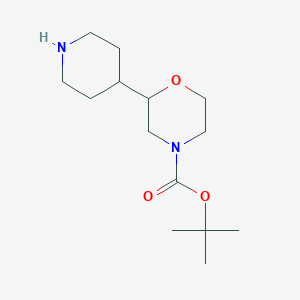

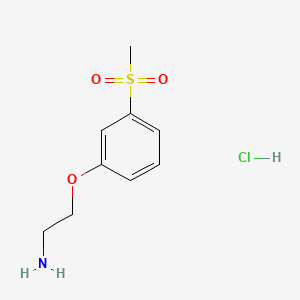
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)
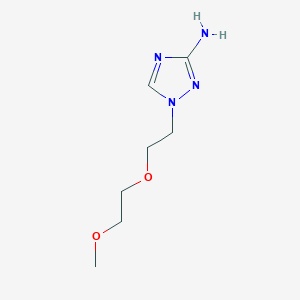
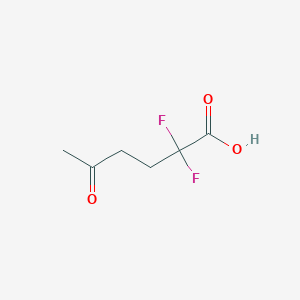
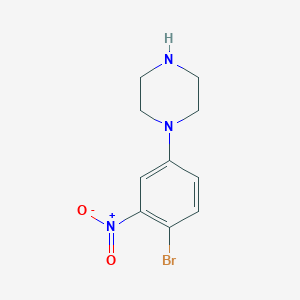
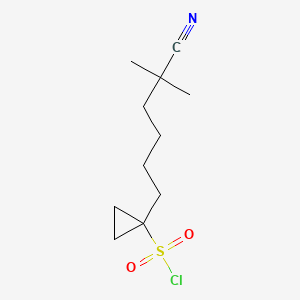
amine](/img/structure/B15310535.png)
